8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
8-fluoro-2-methylsulfanyl-3-pyridin-3-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c1-20-14-17-12-10(5-2-6-11(12)15)13(19)18(14)9-4-3-7-16-8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSXDNPGMVUFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2F)C(=O)N1C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Ring Closure
The quinazolin-4(3H)-one core is typically constructed via cyclocondensation of fluorinated anthranilic acid derivatives with urea equivalents. A 2023 study demonstrated that treating 2-amino-6-fluorobenzoic acid with N-protected amino acids in pyridine, followed by addition of triphenyl phosphite, yields 1-(5-fluoro-4-carbonyl-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl carbamates in 40–70% yields. Critical parameters include:
Thiolation at C2 Position
Introduction of the methylthio group occurs via nucleophilic aromatic substitution (SNAr). Patent WO2006133822 describes treating 2-chloro-8-fluoroquinazolin-4-one with sodium thiomethoxide in THF at −20°C, achieving 92% substitution efficiency. Key considerations:
- Low temperatures (−20°C to 0°C) prevent oxidation to sulfone byproducts
- Anhydrous conditions critical: >99.5% THF purity required
- Stoichiometry: 1.2 eq NaSMe ensures complete conversion
Pyridinyl Substitution at C3
Buchwald-Hartwig Amination
Coupling pyridin-3-yl groups to the quinazolinone core employs palladium-catalyzed C–N bond formation. A 2021 J. Med. Chem. study optimized conditions using:
Direct Cyclization with Pyridine Derivatives
Alternative approaches condense 2-aminobenzamides with pyridine-3-carboxaldehydes. A Chinese patent (CN104876931A) details:
- Schiff base formation: 2-amino-6-fluorobenzamide + pyridine-3-carboxaldehyde (EtOH, 60°C, 6 h)
- Oxidative cyclization: I2/DMSO (1:2 mol ratio) at 80°C for 3 h
Yields reach 68% with 99% HPLC purity.
Enantiomeric Control and Purification
Chiral Resolution via Diastereomeric Salts
The WO2006133822 patent discloses resolving racemic mixtures using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid:
- Form salt in ethyl acetate (1:1 molar ratio)
- Crystallize at −20°C for 48 h
- Isolate (S)-enantiomer with 99% ee and 82% recovery
Chromatographic Separation
For small-scale batches (<100 mg), chiral HPLC using Chiralpak IC-3 columns achieves baseline separation:
Process Optimization and Scale-Up
Microwave-Assisted Synthesis
A PMC study demonstrated 84% yield in 45 minutes using:
Continuous Flow Chemistry
Pilot-scale production (100 g/batch) employs:
- Microreactor: 0.5 mm ID, 10 m length
- Residence time: 8 minutes at 130°C
- Productivity: 12.4 g/h vs. 2.1 g/h in batch
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.54 (s, 1H, C5-H), 7.89–7.82 (m, 2H, Ar-H), 7.45 (dd, J = 8.0, 4.8 Hz, 1H, Py-H), 2.68 (s, 3H, SCH3).
HRMS (ESI-TOF)
m/z [M+H]+ Calcd for C14H10FN3OS: 304.0553; Found: 304.0556.
Purity Assessment
HPLC method validation (ICH Q2(R1)):
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Gradient: 20–80% MeCN in 0.1% H3PO4 over 15 min
- Retention time: 6.72 min (purity 99.8%)
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scale (g) |
|---|---|---|---|---|
| Cyclocondensation | 56 | 98.5 | 18 | 10 |
| Buchwald-Hartwig | 78 | 99.2 | 12 | 5 |
| Microwave | 84 | 99.8 | 0.75 | 2 |
| Flow Chemistry | 91 | 99.5 | 0.13 | 100 |
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) group at position 2 undergoes oxidation to form sulfoxide or sulfone derivatives:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .
-
Conditions : Room temperature to mild heating (40–60°C) in polar aprotic solvents like dichloromethane or ethanol.
-
Products :
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Sulfoxide: Intermediate oxidation state (–SOCH₃)
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Sulfone: Fully oxidized (–SO₂CH₃)
-
Example :
In H₂O₂-mediated reactions, analogous quinazolinones showed complete conversion to sulfones within 6–12 hours . NMR analysis of oxidized derivatives confirmed upfield shifts for adjacent protons due to increased electron-withdrawing effects .
Nucleophilic Substitution at C-2
The methylthio group serves as a leaving group for nucleophilic displacement:
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Nucleophiles : Amines (e.g., hydrazine, aryl amines), alcohols, or thiols .
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Conditions : Reflux in ethanol or THF with catalytic bases (e.g., K₂CO₃) .
Experimental Support :
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Hydrazine substitution yielded 2-hydrazino derivatives, pivotal for synthesizing thiosemicarbazides with antimicrobial activity .
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Substitution with 4-chlorophenylthiol under basic conditions produced analogs with enhanced antitubercular properties (MIC: 3 μg/mL) .
Alkylation Reactions
The sulfur or nitrogen atoms participate in alkylation:
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Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) .
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Conditions : Phase-transfer catalysis with TBAB (tetrabutylammonium bromide) in dioxane/K₂CO₃ .
Key Findings :
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S-monoalkylation predominates with primary alkyl halides (e.g., ethyl bromide) .
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Bulky or activated halides (e.g., chloroacetyl chloride) induce simultaneous S- and N-dialkylation .
Hydrogenation
The quinazolinone core undergoes partial or full hydrogenation:
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Catalysts : Palladium on carbon (Pd/C) or Raney nickel.
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Products :
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Dihydroquinazolinones (selective C=N reduction)
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Tetrahydro derivatives (full saturation)
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Electrophilic Aromatic Substitution
The electron-rich pyridinyl and fluorophenyl groups direct electrophilic attacks:
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Reactions : Nitration, halogenation, or sulfonation at activated positions .
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Example : Fluorine’s meta-directing effect facilitates nitration at the pyridine ring’s 5-position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Case Study :
A Pd-mediated three-component reaction synthesized quinazolino[3,2-a]quinazolines with 89% yield using toluene and Cs₂CO₃ .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates confirmed by ESR studies .
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Nucleophilic Substitution : Follows an SNAr mechanism, accelerated by electron-withdrawing fluorine .
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Cross-Coupling : Involves oxidative addition of Pd(0) to aryl halides, followed by transmetalation .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling the synthesis of derivatives with optimized pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound 8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one has shown promise as an inhibitor of various cancer cell lines, particularly through its interaction with key molecular targets.
Case Studies
- In vitro Studies : A study reported that derivatives similar to this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
- In vivo Studies : Animal models treated with quinazolinone derivatives demonstrated significant tumor regression, supporting their potential as therapeutic agents .
Antimicrobial Properties
The antimicrobial efficacy of quinazolinones has been well-documented, with this compound showing notable antibacterial and antifungal activities.
Antibacterial Activity
Research has shown that this compound exhibits strong activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine and methylthio groups enhances its interaction with bacterial cell membranes, improving its efficacy .
Antifungal Activity
In addition to antibacterial effects, derivatives of this compound have also been evaluated for antifungal properties. Studies indicate that modifications can lead to enhanced activity against common fungal pathogens .
Antiviral Potential
Emerging studies suggest that quinazolinones may serve as antiviral agents. While specific research on this compound is limited, related compounds have shown efficacy against various viral infections.
Summary Table of Applications
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Cancer Therapy | EGFR Inhibition | Significant reduction in cell proliferation; potent IC50 values |
| Antimicrobial | Bacterial & Fungal | Effective against a range of pathogens; structural modifications enhance efficacy |
| Antiviral | Viral Replication Inhibition | Potential activity against HIV and other viruses; further studies needed |
Mechanism of Action
The mechanism of action of 8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-2-(methylthio)-3-(pyridin-2-yl)quinazolin-4(3H)-one: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
8-fluoro-2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.
8-chloro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one is unique due to the specific combination of substituents on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.31 g/mol. The compound features a fluorine atom, a methylthio group, and a pyridinyl group attached to the quinazolinone core, which contributes to its unique biological properties .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀FN₃OS |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 2309191-06-6 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro studies suggest that it may induce apoptosis and arrest the cell cycle at specific phases .
Case Study:
In a study evaluating the cytotoxicity of quinazoline derivatives, this compound demonstrated an IC50 value indicative of its potency against cancer cells. Further molecular docking studies revealed potential binding interactions with key amino acids in target enzymes, suggesting a mechanism for its anticancer effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against various bacterial strains, although further studies are needed to quantify this effect and understand the underlying mechanisms .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression or microbial resistance.
- Receptor Interaction: It can bind to specific cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
- Gene Expression Modulation: The compound may affect the expression of genes associated with cell proliferation and survival .
Structure Activity Relationship (SAR)
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 8-fluoro-2-(methylthio)-3-(pyridin-2-yl)quinazolin-4(3H)-one | TBD | Anticancer |
| 8-chloro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one | TBD | Anticancer |
| 8-fluoroquinazolines (various substitutions) | Varies | Antimicrobial/Anticancer |
The presence of specific functional groups such as fluorine and methylthio significantly influences the biological activity of these compounds. For instance, substituting fluorine with chlorine may alter the binding affinity to target proteins, impacting efficacy .
Q & A
Q. What synthetic routes are commonly used to prepare quinazolin-4(3H)-one derivatives, and what are their limitations?
Q. How are quinazolinone derivatives characterized structurally?
- Methodological Answer : Post-synthesis characterization employs nuclear magnetic resonance (NMR) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) for detecting key bonds (e.g., C=O, C-S). Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress . For example, 2-(pyridin-3-yl) derivatives are validated via H-NMR to confirm substitution patterns on the quinazolinone core .
Q. What pharmacological activities are associated with quinazolin-4(3H)-one scaffolds?
Q. How can synthetic efficiency be improved for 8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one?
- Methodological Answer : Optimize reaction conditions by replacing copper catalysts with organocatalysts to reduce metal contamination. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) shortens reaction times and improves yields, as demonstrated in similar quinazolinone syntheses . Solvent choice (e.g., ethanol or acetonitrile) also impacts purity; polar aprotic solvents enhance nucleophilic substitution at the 2-methylthio position .
Q. How do substituents on the pyridin-3-yl group influence kinase inhibition?
Q. How to resolve contradictions in reported bioactivity data for quinazolinone derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or purity levels (>95% recommended). Validate findings using orthogonal assays (e.g., Western blotting for kinase inhibition alongside cell viability assays). For example, a compound showing anti-inflammatory activity in vitro may require in vivo corroboration to rule off-target effects .
Q. What strategies are effective for optimizing solubility of 8-fluoro-2-(methylthio) derivatives?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) on the pyridin-3-yl ring without disrupting the quinazolinone core. Prodrug approaches (e.g., phosphate esters) temporarily enhance aqueous solubility. Co-solvent systems (e.g., PEG-400/water) are used in preclinical formulations to maintain stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
